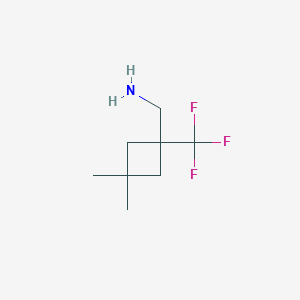

(3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanamine

Übersicht

Beschreibung

(3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanamine is a cyclobutylamine compound that has gained attention in recent years due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the use of trifluoromethylation reagents, which can transfer the trifluoromethyl group to the desired position on the cyclobutyl ring . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The exact methods can vary depending on the desired purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the cyclobutyl ring.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted cyclobutylamines.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of (3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanamine involves the reaction of cyclobutylcarboxylic acids with sulfur tetrafluoride, leading to the formation of trifluoromethyl-cyclobutyl derivatives. This method allows for the production of a diverse library of compounds that can be further modified for specific applications in drug development .

Key Properties:

- Steric Size: The trifluoromethyl-cyclobutyl group exhibits a larger steric size compared to traditional groups like tert-butyl, which can influence the bioactivity of the resulting compounds.

- Lipophilicity: This group increases lipophilicity, which is often favorable for drug absorption and distribution .

Drug Design and Optimization

The incorporation of this compound into bioactive molecules has shown promising results in enhancing their pharmacological properties. It serves as an effective isosteric replacement for tert-butyl groups in several drug candidates:

- Antihistamines: The compound has been evaluated as a substitute in antihistamines like Buclizine, where it demonstrated comparable or improved biological activity.

- Antifungals: In antifungal agents such as Butenafine, the trifluoromethyl-cyclobutane analogue exhibited notable antifungal activity against strains like Trichophyton mentagrophytes and Trichophyton rubrum .

Structure-Activity Relationships (SAR)

Research indicates that the substitution of traditional groups with this compound can optimize drug efficacy:

- Increased Lipophilicity: The log D values increased significantly upon substitution, suggesting better membrane permeability.

- Metabolic Stability: The compound's incorporation varied in its effect on metabolic stability across different drugs, indicating that careful selection based on the target molecule is essential .

Case Study 1: Antihistamine Activity

In a comparative study involving Buclizine and its trifluoromethyl-cyclobutane analogue, it was found that while Buclizine had moderate effectiveness (IC50 = 31 μM), the analogue showed enhanced activity with an IC50 of 102 μM against specific targets. This suggests that the trifluoromethyl-cyclobutane group may enhance interaction with biological targets .

Case Study 2: Antifungal Efficacy

The antifungal properties were assessed through disk diffusion methods against fungal strains. Although the original compound was slightly more potent, the analogue maintained significant activity levels, indicating its potential as a viable alternative in antifungal therapies .

Summary of Findings

The application of this compound in medicinal chemistry showcases its versatility and effectiveness as a structural analogue. Its ability to replace traditional groups while maintaining or enhancing biological activity makes it a valuable asset in drug design.

| Application Area | Example Compounds | Observations |

|---|---|---|

| Antihistamines | Buclizine | Enhanced activity with trifluoromethyl-cyclobutane analogue |

| Antifungals | Butenafine | Comparable efficacy against fungal strains |

| Lipophilicity | Various bioactive compounds | Increased log D values |

| Metabolic Stability | Tebutam | Variable effects depending on specific analogues |

Wirkmechanismus

The mechanism of action of (3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to target molecules, thereby modulating its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Dihydro-3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole: Another compound with a trifluoromethyl group, used in different applications.

Cyclobutanemethanamine derivatives: Compounds with similar cyclobutylamine structures but different substituents.

Uniqueness

(3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanamine is unique due to its specific trifluoromethyl group attached to the cyclobutyl ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Biologische Aktivität

(3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the various biological activities associated with this compound, focusing on its mechanisms of action, biochemical pathways, and implications for therapeutic applications.

The biological effects of this compound are primarily mediated through its interactions with specific biomolecules:

- Target Interactions : Similar compounds have shown activity against a range of targets including enzymes and receptors involved in critical cellular processes such as growth, differentiation, and apoptosis.

- Biochemical Pathways : The compound is believed to influence multiple biochemical pathways, particularly those related to antimicrobial and antitumor activities. This suggests a broad spectrum of potential applications in treating infections and cancers.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Preliminary studies have suggested that the compound demonstrates notable antimicrobial properties against various pathogens, including bacteria and fungi. In vitro tests have shown effective inhibition of microbial growth at specific concentrations .

- Antitumor Activity : The compound has been evaluated for its antitumor potential. In animal models, it has exhibited significant inhibition of tumor growth, indicating its potential as a therapeutic agent in oncology .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Efficacy : A high-throughput screening assay demonstrated that this compound could inhibit the growth of Mycobacterium tuberculosis effectively at concentrations where other compounds failed. The structure-activity relationship (SAR) analysis indicated that specific modifications could enhance its potency against this pathogen .

- Antitumor Effects in Mouse Models : In a controlled study involving mouse models with induced tumors, this compound was administered at varying doses. Results showed a dose-dependent reduction in tumor size, suggesting its effectiveness as an antitumor agent .

The compound's biochemical properties are crucial for understanding its activity:

- Stability and Metabolism : The stability of this compound under physiological conditions is essential for its efficacy. Studies indicate that it remains stable over time but may degrade under extreme conditions such as high temperatures or exposure to light.

- Transport Mechanisms : The compound's distribution within biological systems is facilitated by interactions with specific transporters. This affects its bioavailability and overall effectiveness in vivo.

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

[3,3-dimethyl-1-(trifluoromethyl)cyclobutyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3N/c1-6(2)3-7(4-6,5-12)8(9,10)11/h3-5,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSULWWIQVGFDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(CN)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.